2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one

Vue d'ensemble

Description

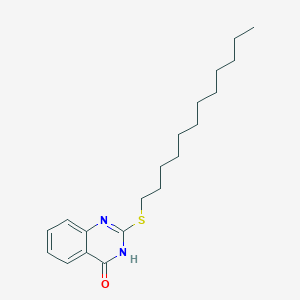

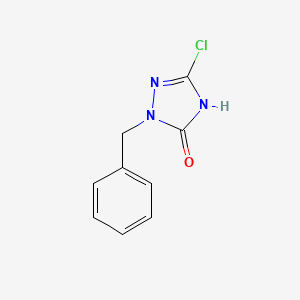

“2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one” is a chemical compound . It’s a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one” is C14H18N4O . It has an average mass of 258.319 Da and a monoisotopic mass of 258.148071 Da .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, an index of refraction of 1.701, and a molar refractivity of 72.2±0.5 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique

Hydrogen-Bonding in Supramolecular Reagents

- A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, including structures similar to 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one, were synthesized and characterized. These compounds showed self-complementary amino-pyrimidine N–H···N/N···H–N synthon as the primary hydrogen-bonding motif in solid-state structures (Aakeröy et al., 2007).

Histamine Receptor Ligands

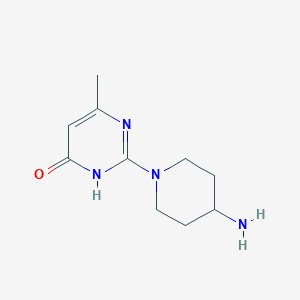

- A series of 2-aminopyrimidines, structurally related to the compound , were synthesized as ligands for the histamine H4 receptor. These compounds showed potential in vitro potency and activity as anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).

Tautomerism in Crystal Structures

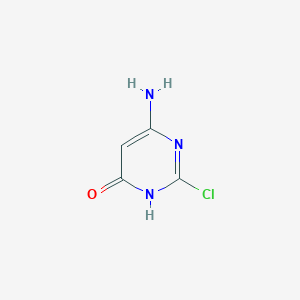

- Investigations into pyrimidin-4-one derivatives, including 2-amino-6-chloropyrimidin-4-one and 2-amino-5-bromo-6-methylpyrimidin-4-one, revealed insights into tautomerism and hydrogen-bonding patterns in these compounds, which are relevant to the understanding of 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one (Gerhardt & Bolte, 2016).

Drug-Likeness and Histamine Receptors

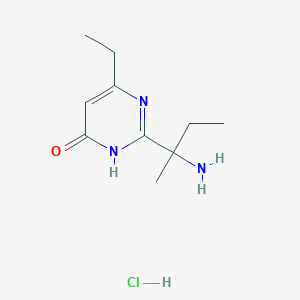

- Compounds containing derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine, related to the compound , were evaluated for their binding affinity to human histamine H3 and H4 receptors. These studies contribute to the understanding of drug-likeness and receptor selectivity (Sadek et al., 2014).

Coordination Polymers and Metal Binding

- Research into compounds like 4'-(pyrimidin-5-yl)- and 4'-(2-methylpyrimidin-5-yl)-4,2':6',4''-terpyridines, which are structurally analogous to 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one, provided insights into selective coordination to zinc(II) through specific domains. This is significant for understanding the metal binding capabilities of similar compounds (Klein et al., 2014).

Mécanisme D'action

Target of Action

The compound, 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one, has been found to have significant antimicrobial activity . The primary targets of this compound are likely to be key proteins in the bacterial and fungal organisms against which it shows activity.

Mode of Action

The compound interacts with its targets, likely through binding to active sites on the target proteins This interaction can inhibit the normal function of these proteins, leading to the antimicrobial effects observed

Biochemical Pathways

The compound’s antimicrobial activity suggests it disrupts these pathways, leading to the death or inhibition of the organisms .

Result of Action

The primary result of the action of this compound is its antimicrobial effect. It has been found to show significant antibacterial activity and moderate antifungal activity . The molecular and cellular effects of the compound’s action would be the disruption of essential biochemical pathways in the target organisms, as discussed above.

Orientations Futures

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one”, is an important task of modern organic chemistry . This could lead to the discovery of new drugs with potential therapeutic applications .

Propriétés

IUPAC Name |

2-(4-aminopiperidin-1-yl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7-6-9(15)13-10(12-7)14-4-2-8(11)3-5-14/h6,8H,2-5,11H2,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYIBVJUVCODQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)

![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384521.png)

![7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one](/img/structure/B1384524.png)

![2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1384527.png)

![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384528.png)

![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)

![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)

![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)